1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol
Overview
Description
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol is a useful research compound. Its molecular formula is C19H22ClFN2OS and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
- Analysis of Degradation Products : The compound 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol, and its degradation products, can be separated using micellar liquid chromatography (MLC) or microemulsion liquid chromatography (MELC). This is useful in the analysis of dosage forms of flunarizine hydrochloride (FLZ) (El-Sherbiny et al., 2005).
Synthesis and Drug Development
- Synthesis for Anti-Inflammatory Applications : Synthesis of derivatives of this compound, including 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, has shown potential in developing anti-inflammatory drugs (Karande & Rathi, 2017).
- Therapeutic Agent Synthesis : It has been synthesized as a promising candidate for cocaine abuse therapeutic agents, highlighting its potential in drug abuse treatment (Forrat et al., 2007).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Novel diphenyl piperazine-based sulfanilamides, synthesized from derivatives of this compound, have shown significant in vitro antibacterial and antifungal activities (Wang et al., 2011).
- Antitumor Properties : Synthesized derivatives have demonstrated potent antitumor activity against various tumor cell lines, suggesting its use in cancer treatment (Naito et al., 2005).
Other Applications
- Fluorescent Logic Gates : It has been used in the design of solvent-polarity reconfigurable fluorescent logic gates, indicating its application in molecular electronics and sensing technologies (Gauci & Magri, 2022).
- Synthesis of COX-2 Inhibitors : It serves as a key compound in the synthesis of selective COX-2 inhibitors, useful in pharmaceutical applications (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2OS/c20-16-5-1-4-8-19(16)25-14-15(24)13-22-9-11-23(12-10-22)18-7-3-2-6-17(18)21/h1-8,15,24H,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYMPTJHOJJOAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152824 | |
Record name | α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-90-2 | |
Record name | α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338421-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(2-Chlorophenyl)thio]methyl]-4-(2-fluorophenyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601152824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.